2-Aminocyclobutan-1-ol hydrochloride

Medicinal Chemistry Stereochemistry Structure-Activity Relationship (SAR)

2-Aminocyclobutan-1-ol HCl (CAS 1443981-58-5) is a racemic diastereomeric mixture with a rigid cyclobutane core bearing vicinal amine and alcohol groups. This 1,2-amino alcohol enforces unique geometry inaccessible to flexible chains (e.g., 2-aminoethanol) or 1,3-regioisomers (e.g., 3-aminocyclobutanol). Key advantages: zero rotatable bonds for FBDD (MW 123.58), simultaneous stereoisomer library synthesis from one precursor, and bioisosteric replacement of flexible γ-amino alcohol motifs to pre-organize leads into bioactive conformations. The HCl salt guarantees aqueous solubility for direct use in coupling.

Molecular Formula C4H10ClNO
Molecular Weight 123.58
CAS No. 1443981-58-5
Cat. No. B2801158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminocyclobutan-1-ol hydrochloride
CAS1443981-58-5
Molecular FormulaC4H10ClNO
Molecular Weight123.58
Structural Identifiers
SMILESC1CC(C1N)O.Cl
InChIInChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H
InChIKeyVIESMOHTDHXTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Aminocyclobutan-1-ol hydrochloride (CAS 1443981-58-5) for Medicinal Chemistry & Chiral Scaffold Synthesis


2-Aminocyclobutan-1-ol hydrochloride (CAS 1443981-58-5) is a racemic mixture of diastereomers of a constrained cyclobutane-based 1,2-amino alcohol building block [1]. Its core features a rigid four-membered cyclobutane ring adorned with both a primary amine and a hydroxyl group on adjacent carbons [2]. This vicinal amino alcohol motif, locked in a small ring, is a privileged scaffold in medicinal chemistry for introducing conformational restriction into drug candidates, potentially enhancing target binding affinity and selectivity [3]. The hydrochloride salt form ensures improved stability and water solubility compared to the free base, facilitating its use in aqueous reaction conditions .

Why 2-Aminocyclobutan-1-ol hydrochloride Cannot Be Interchanged with Linear or Regioisomeric Amino Alcohols


Simply substituting 2-aminocyclobutan-1-ol hydrochloride with a linear 1,2-amino alcohol (e.g., 2-aminoethanol) or a regioisomeric cyclobutane analog (e.g., 3-aminocyclobutanol hydrochloride) will lead to divergent molecular geometries and physicochemical properties that directly impact downstream biological and chemical performance . The rigid cyclobutane core of 2-aminocyclobutan-1-ol hydrochloride enforces a unique vector and distance between the amino and hydroxyl functional groups, a critical determinant of target engagement in structure-based drug design [1]. This constrained geometry is not present in flexible linear chains, and the 1,2-relationship of the functional groups offers distinct synthetic utility and binding epitopes compared to the 1,3-arrangement found in 3-aminocyclobutanol hydrochloride [2].

Quantitative Evidence for Selecting 2-Aminocyclobutan-1-ol hydrochloride (1443981-58-5) Over Analogs


Diastereomeric Diversity: A Mixture of Stereoisomers for Parallel SAR Exploration

2-Aminocyclobutan-1-ol hydrochloride (CAS 1443981-58-5) is supplied as a mixture of diastereomers . This contrasts with single-enantiomer or single-diastereomer analogs (e.g., (1R,2R)-2-aminocyclobutan-1-ol hydrochloride, CAS 1909287-71-3 ) which offer only one defined stereochemical configuration. The availability of the diastereomeric mixture allows for parallel synthesis and screening of multiple stereoisomers in a single workflow, enabling rapid identification of the most biologically active stereochemistry [1].

Medicinal Chemistry Stereochemistry Structure-Activity Relationship (SAR)

Zero Rotatable Bonds: Maximized Conformational Rigidity for Enhanced Target Engagement

The 2-aminocyclobutan-1-ol scaffold possesses zero rotatable bonds, as confirmed by its computed properties [1]. This is a key differentiator from linear 1,2-amino alcohols like 2-aminoethanol, which has a rotatable C-C bond. Constraining a molecule's flexibility is a well-established strategy in drug discovery to minimize the entropic penalty upon target binding, thereby increasing binding affinity [2]. While not a direct measurement, this property is a quantifiable predictor of improved ligand efficiency.

Drug Design Conformational Restriction Ligand Efficiency

Superior Aqueous Solubility and Handling of the Hydrochloride Salt vs. Free Base

2-Aminocyclobutan-1-ol is commercially offered as a hydrochloride salt (CAS 1443981-58-5), a deliberate formulation choice to enhance aqueous solubility and stability . The free base form (2-aminocyclobutan-1-ol, CAS 71347-12-1) is also available but is less polar and may be more prone to degradation or absorption of atmospheric CO2 [1]. While direct solubility data is not provided, the salt form is universally recognized in pharmaceutical sciences to provide higher and more consistent aqueous solubility compared to the corresponding neutral amine [2].

Process Chemistry Formulation Solubility Enhancement

Optimized Vector and Distance for Bioisosteric Replacement of the γ-Amino Alcohol Motif

The 1,2-amino alcohol motif on a cyclobutane ring presents a conformationally locked replacement for the γ-amino alcohol motif found in flexible chains [1]. This is a key application of cyclobutanes as non-classical bioisosteres [2]. The rigid ring enforces a fixed distance and dihedral angle between the amine and alcohol groups, which can be matched to the bioactive conformation of a flexible lead compound, often leading to increased potency and metabolic stability [3].

Bioisosterism Peptidomimetics Scaffold Hopping

Primary Research Applications for 2-Aminocyclobutan-1-ol hydrochloride (CAS 1443981-58-5)


Parallel Synthesis for Stereochemistry-Activity Relationship (SSAR) Studies

Medicinal chemists can utilize the diastereomeric mixture of 2-aminocyclobutan-1-ol hydrochloride to efficiently generate a small library of cyclobutane-containing analogs. By using the mixture in a key synthetic step, researchers can simultaneously create all stereoisomers of a lead compound, which can then be separated and screened to identify the optimal stereochemical configuration for target binding [1]. This approach is more time- and cost-effective than synthesizing each stereoisomer individually from chiral precursors.

Scaffold Hopping from Flexible γ-Amino Alcohols to a Conformationally Locked Core

During lead optimization, researchers often seek to improve a compound's potency and metabolic stability by replacing a flexible linker with a rigid analog. 2-Aminocyclobutan-1-ol hydrochloride provides the amine and alcohol functionalities in a rigid cyclobutane ring, making it an ideal bioisostere for a flexible γ-amino alcohol motif (e.g., a 3-carbon chain) [2]. This substitution can pre-organize the molecule into its bioactive conformation, potentially leading to nanomolar improvements in binding affinity [3].

Fragment-Based Drug Discovery (FBDD) with a Rigid, High-Ligand-Efficiency Core

The compound's low molecular weight (123.58 g/mol) combined with its high degree of rigidity (zero rotatable bonds) makes it an excellent fragment for FBDD [4]. Fragments with zero rotatable bonds are highly prized because they maximize the binding energy per atom. 2-Aminocyclobutan-1-ol hydrochloride can be used to probe the active site of a protein target, and any binding event identified can serve as a starting point for fragment growing or merging campaigns [5].

Synthesis of Peptidomimetics and Constrained Analogs

The vicinal amino alcohol functionality is a common motif in biologically active peptides and natural products. Incorporating 2-aminocyclobutan-1-ol hydrochloride into a synthetic peptide backbone introduces a significant conformational constraint . This can improve the proteolytic stability of the resulting peptidomimetic and enhance its selectivity for specific receptor subtypes, making it a valuable building block for developing novel therapeutic agents [6].

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